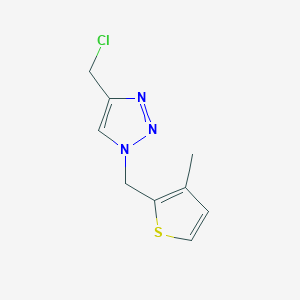

4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-[(3-methylthiophen-2-yl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3S/c1-7-2-3-14-9(7)6-13-5-8(4-10)11-12-13/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZUGMWIJPLPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agriculture. The unique combination of a chloromethyl group and a 3-methylthiophen-2-ylmethyl substituent enhances its reactivity and biological profile.

The molecular formula of 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is with a molecular weight of approximately 227.71 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3S |

| Molecular Weight | 227.71 g/mol |

| CAS Number | 2092475-39-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. While specific data on the antimicrobial activity of 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is limited, related compounds within the triazole family have shown significant efficacy against various pathogens.

A study evaluating the antimicrobial activity of triazole derivatives demonstrated that compounds structurally similar to 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related triazole compound showed an inhibition zone of 16 mm against Escherichia coli and Staphylococcus aureus .

Antiproliferative Activity

Research has indicated that triazoles can serve as effective antiproliferative agents against various cancer cell lines. In vitro studies have demonstrated that certain triazole derivatives possess significant cytotoxic effects on human cancer cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For example, bis-triazole derivatives exhibited potent activity comparable to standard anticancer drugs like doxorubicin .

The mechanism of action often involves the induction of apoptosis and inhibition of cell migration and invasion in tumor cells . Although specific studies on the antiproliferative effects of 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole are lacking, its structural characteristics suggest potential similar activities.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring can significantly influence their pharmacological properties. For instance:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1H-1,2,4-Triazole | Antifungal | Effective against fungal strains |

| 4-Methylthio-1H-1,2,3-triazole | Antibacterial | Exhibits antibacterial activity |

| Bis-triazole derivatives | Anticancer | Induces apoptosis in cancer cells |

These findings highlight the importance of structural modifications in enhancing biological activities.

Case Studies

Several case studies have explored the biological activities of triazoles similar to 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole:

- Antitrypanosomal Activity : A study on triazole-based hybrids showed promising results against Trypanosoma cruzi, with some analogs demonstrating IC50 values significantly lower than existing treatments .

- Antiviral Activity : Research has indicated that certain triazoles exhibit antiviral properties by inhibiting viral replication mechanisms .

Scientific Research Applications

Material Science

The presence of both the chloromethyl group and the aromatic thiophene ring opens avenues for applications in material science:

- Organic Electronics : The electrical and optical properties of compounds containing thiophene and triazole structures make them suitable candidates for organic semiconductors and photovoltaic devices.

- Polymer Chemistry : The chloromethyl group can serve as a reactive site for polymerization or cross-linking reactions, potentially leading to new materials with tailored properties.

Agricultural Applications

Compounds with triazole moieties are often explored for their fungicidal properties in agriculture:

- Fungicides : Given the structural similarities to known fungicides, this compound may be evaluated for its effectiveness in controlling fungal diseases in crops.

Reactivity and Synthesis

The reactivity of 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution : The chloromethyl group can act as an electrophile in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

- Coupling Reactions : This compound can potentially participate in coupling reactions to create more complex molecular architectures useful in drug development and material science.

Case Studies and Research Findings

While specific case studies focused solely on 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole are sparse, the following insights from related research highlight its potential:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes classical SN₂ reactions with various nucleophiles due to its electron-deficient nature. This reactivity is enhanced by the electron-withdrawing triazole ring, which polarizes the C-Cl bond.

Mechanistic Insights :

-

The reaction with ammonia proceeds via a two-step process: initial chloride displacement followed by proton transfer to stabilize the amine product.

-

Thiol substitutions require polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Cross-Coupling Reactions

The triazole ring participates in palladium-catalyzed cross-coupling reactions, leveraging its aromatic system for C-H activation.

Key Findings :

-

Suzuki couplings with arylboronic acids achieve 82–91% yields under optimized conditions .

-

C-H arylation selectively targets the 5-position of the triazole ring due to electronic directing effects .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes dehydrohalogenation to form reactive intermediates.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Base-induced elimination | t-BuOK, DMSO, 70°C, 4 hr | 4-Vinyl-1,2,3-triazole derivative |

Mechanism :

-

Elimination produces a conjugated vinyltriazole system, stabilized by resonance with the triazole’s π-electrons .

Cycloaddition and Click Chemistry

The triazole core can engage in secondary cycloadditions or serve as a scaffold for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Huisgen cycloaddition | CuI, alkyne, RT, 3 hr | Bis-triazole hybrid systems |

Applications :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) extends molecular complexity for biological screening .

Stability and Reactivity Trends

-

pH Sensitivity : The chloromethyl group hydrolyzes slowly in aqueous acidic conditions (t₁/₂ = 72 hr at pH 3) but rapidly in basic media (t₁/₂ = 2 hr at pH 10).

-

Thermal Stability : Decomposition occurs above 200°C, primarily via triazole ring fragmentation.

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cycloadditions makes it a valuable intermediate for synthesizing bioactive molecules or functional materials. Future research should explore its electrochemical properties and catalytic applications.

Comparison with Similar Compounds

Table 1: Comparative Data for Triazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF3) substituents increase melting points due to enhanced dipole-dipole interactions (e.g., 6a: 124–125°C vs. 45: 111–112°C) .

- Linker Flexibility: Propyl or phenoxy linkers (e.g., compound 45) reduce crystallinity compared to rigid thiophene or imidazole systems .

- Lipophilicity: Thiophene and aryl groups enhance solubility in non-polar solvents, critical for membrane permeability in bioactive compounds .

Table 2: Functional Comparisons

Key Insights :

- Halogenated Derivatives : Chloro and fluoro substituents (e.g., and ) enhance antimicrobial and antiviral activity by interacting with hydrophobic enzyme pockets .

- Thiophene vs. Imidazole : Thiophene’s sulfur atom may confer redox activity, whereas imidazole derivatives () are more suited for coordination chemistry .

Challenges :

- Steric hindrance from the 3-methylthiophene group may reduce reaction yields.

- Purification requires chromatography (e.g., hexane/ethyl acetate systems, as in ) .

Preparation Methods

Formation of the 1,2,3-Triazole Core via Click Chemistry

The foundational step in preparing this compound is the construction of the 1,2,3-triazole ring, typically achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click chemistry" reaction. This method is well-established for synthesizing 1,4-disubstituted 1,2,3-triazoles with high yield and purity.

-

- An azide precursor bearing the (3-methylthiophen-2-yl)methyl group is reacted with propargyl chloride or a suitable alkyne derivative under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a mixed solvent system such as tetrahydrofuran (THF)/water or acetonitrile.

- The reaction proceeds at room temperature or mild heating (25–50°C) for several hours (typically 3–12 h) to afford the 1-substituted triazole with a chloromethyl substituent introduced via the alkyne partner or subsequent chloromethylation steps.

-

- High regioselectivity for 1,4-disubstitution on the triazole ring.

- Mild reaction conditions compatible with various functional groups.

- Scalability and adaptability to aqueous media, enhancing green chemistry aspects.

This approach is supported by literature examples where triazole analogs bearing chloromethyl groups were synthesized using CuAAC followed by functional group transformations.

Chloromethylation of the Triazole Ring

After triazole ring formation, selective chloromethylation at the 4-position is required to install the chloromethyl group.

-

- Treatment of the triazole intermediate with formaldehyde and hydrochloric acid (or other chloromethylating agents) under acidic conditions.

- This electrophilic substitution introduces the –CH2Cl group at the 4-position of the triazole ring.

-

- Usually performed in aqueous or mixed solvent systems at controlled temperatures (0–50°C) to avoid over-chloromethylation or decomposition.

- Reaction times vary from 1 to 5 hours depending on reagent concentrations and substrate reactivity.

-

- The presence of electron-donating groups on the triazole can influence regioselectivity and yield.

- Side reactions such as polymerization or multiple substitutions must be minimized by stoichiometric control and reaction monitoring.

This chloromethylation step is critical and is often optimized to ensure high selectivity and yield of the chloromethylated triazole intermediate.

Coupling with the (3-Methylthiophen-2-yl)methyl Moiety

The 1-position substitution with the (3-methylthiophen-2-yl)methyl group can be introduced through nucleophilic substitution or alkylation strategies.

-

- Route A: Pre-functionalization of the azide or alkyne precursor with the (3-methylthiophen-2-yl)methyl group before the CuAAC reaction, enabling direct formation of the N-substituted triazole.

- Route B: Post-triazole formation alkylation using (3-methylthiophen-2-yl)methyl halides or derivatives under basic conditions to substitute the triazole nitrogen at N1.

-

- Alkylation typically uses mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at room temperature to moderate heating (25–80°C).

- Reaction times range from 3 to 24 hours depending on substrate reactivity.

-

- Protecting groups may be employed to avoid side reactions on the thiophene ring.

- Purification is done by chromatography to isolate the desired N-substituted product.

Alternative Synthetic Strategies and Advanced Techniques

Lithiation and Carboxylation Approaches:

Some related triazole derivatives are synthesized via lithiation at specific positions followed by carboxylation with CO₂, then functional group transformations to chloromethyl esters or related compounds. Although more common in 1,2,4-triazole chemistry, such methods can inspire routes for 1,2,3-triazoles with appropriate modifications.One-Pot and Cascade Reactions:

Recent advances include one-pot or cascade synthetic methods that combine multiple steps (e.g., cycloaddition, chloromethylation, and alkylation) to improve efficiency and reduce purification steps. These methods employ careful reagent and solvent selection and may use microwave or flow chemistry techniques to enhance yields and reduce reaction times.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1. Triazole ring formation | CuAAC (click chemistry) | Azide + alkyne (e.g., propargyl chloride), CuSO₄/sodium ascorbate, THF/H₂O, rt–50°C, 3–12 h | 70–90 | High regioselectivity, mild conditions |

| 2. Chloromethylation | Electrophilic substitution | Formaldehyde + HCl, aqueous or mixed solvent, 0–50°C, 1–5 h | 60–85 | Controlled to avoid over-chloromethylation |

| 3. N1-alkylation with thiophene | Nucleophilic substitution/alkylation | (3-methylthiophen-2-yl)methyl halide, base (K₂CO₃/NaH), DMF/DMSO, 25–80°C, 3–24 h | 65–90 | May require protecting groups, purification |

| 4. Optional lithiation/carboxylation | Lithiation + CO₂ carboxylation | n-BuLi or LDA, CO₂, THF, low temperature (-78°C), then functional group modifications | Variable | More complex, less common for this compound |

Research Findings and Optimization Notes

Selectivity and Yield:

The CuAAC step is highly selective, but the chloromethylation requires careful control of reagent stoichiometry and temperature to avoid side reactions. Alkylation with the thiophene moiety benefits from mild bases and aprotic solvents to maximize yield.Purification:

Chromatographic techniques (silica gel column chromatography) and recrystallization are standard for isolating pure compounds.Scalability:

The modular nature of the click chemistry step allows for scale-up, while chloromethylation and alkylation steps need optimization for industrial-scale synthesis.Environmental and Safety Considerations: Use of aqueous media in CuAAC reduces organic solvent use. Chloromethylation involves hazardous reagents (formaldehyde, HCl), requiring proper handling and waste management.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method to form 1,4-disubstituted triazoles. For example:

- Step 1 : Prepare a propargyl derivative (e.g., 3-methylthiophene-2-methyl-propargyl ether) as the alkyne component.

- Step 2 : React with an azide (e.g., chloromethyl azide) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in THF/H₂O) at 50–80°C for 12–24 hours .

- Step 3 : Purify via column chromatography (e.g., PE/EtOAC gradients) and confirm regiochemistry using NMR (e.g., characteristic triazole proton signals at δ 7.5–8.0 ppm) .

Q. How are spectroscopic techniques utilized to characterize this triazole derivative?

- ¹H/¹³C NMR : Assign peaks for the triazole ring (C4-H ~ δ 7.8 ppm), chloromethyl group (CH₂Cl at δ ~4.3 ppm), and thiophene substituents (aromatic protons at δ 6.5–7.2 ppm) .

- IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and triazole C=N/C-N vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

While CuAAC ensures 1,4-regioselectivity, competing pathways (e.g., thermal Huisgen reaction) may yield 1,5-isomers. To address this:

- Optimize catalytic systems : Ag-Zn nanoheterostructures or Ru-based catalysts can alter regioselectivity for specialized applications .

- Monitor reaction progress via TLC or in-situ FTIR to detect intermediate azide consumption .

- Computational modeling (DFT) predicts steric/electronic effects of substituents (e.g., 3-methylthiophene’s electron-rich nature directing cycloaddition) .

Q. How do structural modifications influence biological activity in triazole-thiophene hybrids?

- Chloromethyl group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes). Replace with -CF₃ or -Br to study steric vs. electronic effects .

- Thiophene substitution : 3-Methyl groups improve lipophilicity (logP ~2.8), critical for membrane permeability. Compare with 5-methylthiophene analogs to assess π-stacking interactions .

- Triazole core : Modify N-substituents (e.g., benzyl vs. aryl groups) to alter hydrogen-bonding capacity and target selectivity .

Q. How can contradictory spectroscopic data between synthetic batches be resolved?

- Case study : Discrepancies in ¹H NMR signals for triazole protons may arise from residual solvents (e.g., DMSO-d₆) or dynamic rotational isomerism.

- Solutions :

- Repeat analysis in CDCl₃ or D₂O to eliminate solvent effects .

- Variable-temperature NMR (VT-NMR) identifies conformational equilibria (e.g., hindered rotation around the triazole-thiophene bond) .

- Cross-validate with X-ray crystallography if single crystals are obtainable (SHELX refinement preferred) .

Experimental Design & Optimization

Q. What reaction conditions maximize yield for large-scale synthesis?

- Catalyst loading : 5–10 mol% Cu(I) in PEG-400 improves recyclability and reduces metal contamination .

- Solvent systems : Polar aprotic solvents (DMF, THF) enhance azide solubility, while aqueous biphasic systems simplify purification .

- Temperature : 70–80°C balances reaction rate and byproduct formation (e.g., triazole decomposition above 100°C) .

Q. How do substituents on the thiophene ring affect reaction kinetics?

- Electron-donating groups (e.g., -CH₃ at 3-position) accelerate cycloaddition by stabilizing transition states (ΔG‡ ~25 kcal/mol).

- Electron-withdrawing groups (e.g., -Cl) slow kinetics but improve triazole stability. Kinetic studies via stopped-flow UV/Vis quantify rate constants (k ≈ 0.15 M⁻¹s⁻¹ for 3-methylthiophene derivatives) .

Data Analysis & Interpretation

Q. What computational tools predict the compound’s bioactivity?

- Molecular docking (AutoDock Vina) : Simulate binding to targets like acetylcholinesterase (PDB: 4EY7). The chloromethyl group shows favorable interactions with catalytic serine residues (binding energy ≤ -8.5 kcal/mol) .

- QSAR models : Correlate logP, polar surface area, and IC₅₀ values (e.g., cytotoxicity against MCF-7 cells) to prioritize analogs for testing .

Q. How are regioisomeric impurities identified and quantified?

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate 1,4- and 1,5-triazole isomers.

- ²D NMR (HSQC, NOESY) : Differentiate isomers via through-space correlations (e.g., NOE between triazole and thiophene protons in 1,4-isomer) .

Critical Challenges & Future Directions

Q. What are unresolved synthetic or analytical challenges for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.